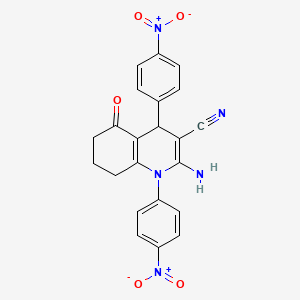![molecular formula C19H13N5O6 B15014207 N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B15014207.png)
N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring, a dinitrophenoxy group, and a carbohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide typically involves a multi-step process. The initial step often includes the preparation of the 3-(2,4-dinitrophenoxy)benzaldehyde intermediate. This intermediate is then reacted with pyridine-3-carbohydrazide under specific conditions to form the final product. The reaction conditions usually involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, and using an acid catalyst to facilitate the condensation reaction.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also incorporate advanced techniques like continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted pyridine derivatives, while reduction can produce amino-substituted compounds.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical structure may find applications in the development of advanced materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-2-carbohydrazide
- N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-4-carbohydrazide
Uniqueness
N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the dinitrophenoxy group also adds to its distinct properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C19H13N5O6 |
|---|---|
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H13N5O6/c25-19(14-4-2-8-20-12-14)22-21-11-13-3-1-5-16(9-13)30-18-7-6-15(23(26)27)10-17(18)24(28)29/h1-12H,(H,22,25)/b21-11+ |
InChI-Schlüssel |
DZHJFNWJLQXYHN-SRZZPIQSSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC(=O)C3=CN=CC=C3 |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=NNC(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-6-[(E)-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-2,4-dimethylphenol](/img/structure/B15014126.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15014127.png)
![4,4'-methanediylbis(2-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}phenol)](/img/structure/B15014131.png)
![2-(2,6-Dibromo-4-methoxyphenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B15014134.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B15014138.png)
![4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B15014151.png)
![(4Z)-2-(3-chlorophenyl)-4-{[(4-iodophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15014163.png)
![N-(4-ethylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B15014171.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B15014173.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15014177.png)

![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B15014191.png)
![(Z)-1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol](/img/structure/B15014193.png)
![N-(4-methoxyphenyl)-6-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15014201.png)
